molecular formula C10H7NO3 B086148 3-Hydroxyquinoline-4-carboxylic acid CAS No. 118-13-8

3-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B086148
CAS No.: 118-13-8
M. Wt: 189.17 g/mol
InChI Key: MXNVEJDRXSFZQB-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H7NO3 It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with enaminones in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification . Another method involves the Sonogashira cross-coupling reaction, which introduces ethynyl groups at specific positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include quinoline-4-carboxylic acid, quinoline-4-carbinol, and various substituted quinoline derivatives .

Scientific Research Applications

3-Hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyquinoline-4-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-11-7-4-2-1-3-6(7)9(8)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNVEJDRXSFZQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151989
Record name Cinchoninic acid, 3-hydroxy-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118-13-8
Record name 3-Hydroxy-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxycinchoninic acid
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Record name Cinchoninic acid, 3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyquinoline-4-carboxylic acid
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Record name 3-Hydroxycinchoninic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential applications of 3-Hydroxyquinoline-4-carboxylic acid derivatives in drug development?

A: Research indicates that this compound derivatives show promise as potential antioxidants [] and may be useful for targeted drug delivery []. A series of 2- and 3-aryl substituted derivatives have been synthesized and their antioxidant activity was assessed using the ABTS assay method []. This suggests potential applications in treating conditions related to oxidative stress. Additionally, research is being conducted on their use in drug delivery systems targeting the ASGPR receptor [].

Q2: How does the structure of this compound derivatives influence their antioxidant activity?

A: While specific structure-activity relationships haven't been extensively detailed in the provided abstracts, one study [] observed that the position and type of aryl substitution on the quinoline ring significantly influenced the antioxidant activity of the synthesized derivatives. For instance, compounds with specific substitutions at positions 14 and 21a,b exhibited good antioxidant activity compared to others in the series which showed mild to moderate activity. This highlights the importance of structural modifications in optimizing the desired biological activity of these compounds.

Q3: Are there any specific analytical techniques used to characterize this compound and its derivatives?

A: While not explicitly mentioned, the research papers highlight the use of standard spectroscopic techniques for compound characterization. The synthesized this compound derivatives were characterized using physical and spectral data []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) which are routinely employed in organic chemistry for structural elucidation.

Q4: What is the environmental impact of this compound and its derivatives?

A4: The provided abstracts do not offer information regarding the environmental impact or degradation pathways of this compound and its derivatives. Further research is necessary to evaluate their ecotoxicological effects and develop strategies for mitigating any potential negative impacts on the environment.

Q5: Can this compound be used to create other materials?

A: Yes, one study [] describes the use of 2-methyl-3-hydroxyquinoline-4-carboxylic acid, a derivative, in the synthesis of yellow mixed crystal disperse dyes. This dye proved effective in coloring polyester fabrics and their blends. This demonstrates the potential of these compounds as building blocks for creating materials with desirable properties for various applications.

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